3-Chloro-4-nitrobenzoic acid can be synthesized through various methods, including nitration of 3-chlorotoluene followed by oxidation, or direct chlorination of 4-nitrobenzoic acid. Its structure and properties have been extensively characterized using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy [, ].
Research suggests that 3-chloro-4-nitrobenzoic acid may have potential applications in various scientific fields, including:
3-Chloro-4-nitrobenzoic acid is an aromatic compound with the molecular formula and a molecular weight of approximately 201.56 g/mol. It features a benzoic acid structure with a chlorine atom and a nitro group attached to the aromatic ring. The compound is recognized by its CAS number 39608-47-4 and is classified as a potentially hazardous substance, exhibiting harmful effects if ingested or in contact with skin .
Several methods have been reported for synthesizing 3-chloro-4-nitrobenzoic acid:
3-Chloro-4-nitrobenzoic acid has several applications, including:
Several compounds share structural similarities with 3-chloro-4-nitrobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | 1.00 |
Methyl 4-chloro-3-nitrobenzoate | C9H8ClNO4 | 0.93 |
3-Nitrobenzoic acid | C7H5NO2 | 0.92 |
2-Chloro-5-nitrobenzoic acid | C7H5ClN2O2 | 0.91 |
Uniqueness: What distinguishes 3-chloro-4-nitrobenzoic acid from these similar compounds is its specific arrangement of functional groups (chlorine and nitro) on the aromatic ring, which influences its reactivity and biological activity.
3-Chloro-4-nitrobenzoic acid possesses the molecular formula C₇H₄ClNO₄, representing a substituted benzoic acid derivative with both chlorine and nitro functional groups [1] [2]. The compound exhibits a molecular weight of 201.564 grams per mole, as determined through precise mass spectrometric analysis and computational chemistry methods [3] [4]. This molecular mass corresponds to the sum of atomic masses including seven carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms within the molecular structure [5].
Property | Value |
---|---|
Molecular Formula | C₇H₄ClNO₄ |
Molecular Weight (g/mol) | 201.564 |
Monoisotopic Mass | 200.982885 |
Exact Mass | 200.98233 |
The precise molecular mass determination has been validated through multiple analytical techniques and computational approaches, ensuring accuracy in structural characterization [2] [3].
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being 3-chloro-4-nitrobenzoic acid [1] [6]. This naming convention reflects the substitution pattern on the benzene ring, where the chlorine atom occupies the meta position relative to the carboxylic acid group, and the nitro group is positioned ortho to the carboxylic acid functionality [4].
Alternative systematic designations include "Benzoic acid, 3-chloro-4-nitro-", which represents the Chemical Abstracts Service indexing nomenclature [1] [7]. Additional recognized names encompass various formatting variations such as "3-CHLORO-4-NITROBENZOIC ACID" and "3-Chloro-4-NitrobenzoicAci" [5].
Naming System | Designation |
---|---|
International Union of Pure and Applied Chemistry Name | 3-chloro-4-nitrobenzoic acid |
Chemical Abstracts Service Index Name | Benzoic acid, 3-chloro-4-nitro- |
Systematic Name | 3-Chloro-4-nitrobenzoic acid |
Alternative Format 1 | 3-CHLORO-4-NITROBENZOIC ACID |
Alternative Format 2 | 3-Chloro-4-NitrobenzoicAci |
The Chemical Abstracts Service registry number for 3-chloro-4-nitrobenzoic acid is 39608-47-4, which serves as the unique numerical identifier for this specific chemical substance [1] [7]. This registry number was assigned upon the compound's first registration in the Chemical Abstracts Service database and provides unambiguous identification across scientific literature and commercial applications [3] [4].
The compound possesses multiple registry identifiers across various chemical databases and regulatory systems [1] [7]. The European Community number is designated as 630-043-6, providing identification within European chemical regulations and commerce [1]. The United States Environmental Protection Agency DSSTox Substance Identifier is DTXSID30334502, facilitating toxicological research and environmental assessment [1] [7].
Additional registry information includes the Nikkaji Number J169.154F from the Japan Chemical Substance Dictionary, enabling identification within Japanese chemical information systems [1]. The Wikidata identifier Q72455710 provides linkage to structured data repositories for computational chemistry applications [1] [7].
Registry System | Identifier |
---|---|
Chemical Abstracts Service | 39608-47-4 |
European Community Number | 630-043-6 |
DSSTox Substance Identifier | DTXSID30334502 |
Nikkaji Number | J169.154F |
Wikidata Identifier | Q72455710 |
The aromatic ring maintains planarity with the carboxylic acid group, while the nitro group exhibits coplanarity with the benzene system due to resonance effects [8]. The chlorine substituent, being a halogen, exerts both inductive and resonance effects on the electronic distribution within the aromatic system [6].
Three-dimensional conformational analysis reveals that 3-chloro-4-nitrobenzoic acid adopts a predominantly planar configuration with minimal deviation from coplanarity between the aromatic ring and its substituents [8]. Crystallographic studies of related compounds demonstrate that the carboxylic acid group typically maintains coplanarity with the benzene ring, while the nitro group shows slight rotational flexibility around the carbon-nitrogen bond [8].
The molecular geometry exhibits characteristic bond angles and lengths consistent with aromatic carboxylic acid derivatives [8]. The carbon-chlorine bond length approximates typical aromatic chloride values, while the nitro group displays standard nitrogen-oxygen bond distances and angles [9]. Computational chemistry calculations support the planar molecular geometry with minimal conformational energy barriers for rotational movements around single bonds [10].
The International Union of Pure and Applied Chemistry standardized notation for 3-chloro-4-nitrobenzoic acid follows established conventions for organic chemical nomenclature [1] [6]. The International Chemical Identifier representation is "InChI=1S/C7H4ClNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)", which provides a complete algorithmic description of the molecular structure [6] [4].
The International Chemical Identifier Key, abbreviated as InChIKey, is designated as "TZPGGFYKIOBMCN-UHFFFAOYSA-N", serving as a fixed-length hash representation of the full International Chemical Identifier string [6] [4]. This standardized key enables efficient database searching and structural comparison across chemical information systems [3].
Notation System | Value |
---|---|
International Chemical Identifier | InChI=1S/C7H4ClNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) |
International Chemical Identifier Key | TZPGGFYKIOBMCN-UHFFFAOYSA-N |
The Simplified Molecular Input Line Entry System notation for 3-chloro-4-nitrobenzoic acid is represented as "C1=CC(=C(C=C1C(=O)O)Cl)N+[O-]" [6]. This linear notation encodes the complete molecular structure, including the aromatic ring system, substituent positions, and formal charges on the nitro group [6]. The notation begins with the benzene ring representation and systematically incorporates each functional group according to established Simplified Molecular Input Line Entry System conventions [11].
The International Chemical Identifier Key provides a standardized hash representation that enables rapid molecular structure comparison and database searching [6] [4]. This key is derived from the complete International Chemical Identifier string through a standardized algorithm, ensuring consistent representation across different chemical information systems [3].
Structural Notation | Representation |
---|---|
Simplified Molecular Input Line Entry System | C1=CC(=C(C=C1C(=O)O)Cl)N+[O-] |
International Chemical Identifier Key | TZPGGFYKIOBMCN-UHFFFAOYSA-N |
Canonical Simplified Molecular Input Line Entry System | C1=CC(=C(C=C1C(=O)O)Cl)N+[O-] |
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